molecular formula C19H18F3NO B5874087 (2E)-3-[4-(propan-2-yl)phenyl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide

(2E)-3-[4-(propan-2-yl)phenyl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide

Cat. No.: B5874087
M. Wt: 333.3 g/mol
InChI Key: OSNGIJKYRLJQIN-DHZHZOJOSA-N
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Description

The compound (2E)-3-[4-(propan-2-yl)phenyl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide is an organic molecule characterized by the presence of a prop-2-enamide group attached to a phenyl ring substituted with a propan-2-yl group and another phenyl ring substituted with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[4-(propan-2-yl)phenyl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide typically involves the following steps:

    Formation of the Prop-2-enamide Backbone: This can be achieved through the reaction of an appropriate acyl chloride with an amine under basic conditions.

    Substitution Reactions: The phenyl rings are functionalized with the propan-2-yl and trifluoromethyl groups through electrophilic aromatic substitution reactions.

    Coupling Reactions: The functionalized phenyl rings are then coupled to the prop-2-enamide backbone using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. Key considerations include the choice of solvents, catalysts, and reaction temperatures to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the propan-2-yl group, leading to the formation of ketones or alcohols.

    Reduction: Reduction reactions can target the carbonyl group in the prop-2-enamide, converting it to an amine.

    Substitution: The phenyl rings can participate in further substitution reactions, introducing additional functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often employ reagents like halogens, nitrating agents, or sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the propan-2-yl group may yield acetophenone derivatives, while reduction of the carbonyl group in the prop-2-enamide may produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-[4-(propan-2-yl)phenyl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential biological activity. The presence of the trifluoromethyl group is known to enhance the metabolic stability and bioavailability of molecules, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its therapeutic potential

Industry

In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its unique properties make it suitable for various applications, including the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2E)-3-[4-(propan-2-yl)phenyl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain proteins or enzymes, potentially modulating their activity. The compound may also influence various signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium Chloride: A compound with a similar hydrophobic tail, used for its antimicrobial properties.

    Domiphen Bromide: Another structurally similar compound, known for its use in combination with antibiotics to enhance their efficacy.

Uniqueness

What sets (2E)-3-[4-(propan-2-yl)phenyl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide apart is the presence of both the propan-2-yl and trifluoromethyl groups, which confer unique chemical and biological properties. These functional groups enhance its stability, bioavailability, and potential for diverse applications.

Properties

IUPAC Name

(E)-3-(4-propan-2-ylphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3NO/c1-13(2)15-9-6-14(7-10-15)8-11-18(24)23-17-5-3-4-16(12-17)19(20,21)22/h3-13H,1-2H3,(H,23,24)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSNGIJKYRLJQIN-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=CC(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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